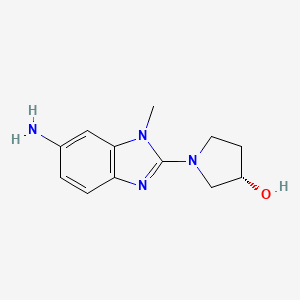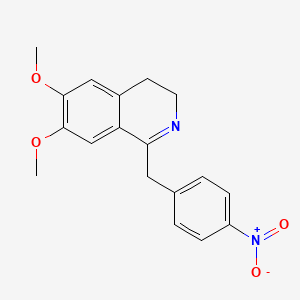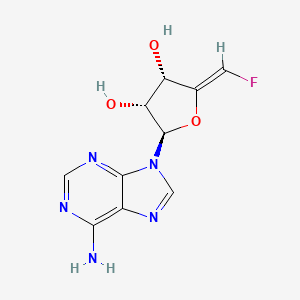
4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethylthio group at the 2nd position on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one typically involves the chlorination of 2-(ethylthio)pyrimidin-4(1H)-one. One common method includes the reaction of 2-(ethylthio)pyrimidin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{2-(ethylthio)pyrimidin-4(1H)-one} + \text{POCl}_3 \rightarrow \text{5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of ethyl groups.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-amino-2-(ethylthio)pyrimidin-4(1H)-one or 5-alkoxy-2-(ethylthio)pyrimidin-4(1H)-one can be formed.
Oxidation Products: Sulfoxides or sulfones of the ethylthio group.
Reduction Products: Ethyl derivatives of the pyrimidine ring.
Applications De Recherche Scientifique
5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylthio group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidin-4(1H)-one
- 5-Chloro-2-(isopropylthio)pyrimidin-4(1H)-one
- 5-Chloro-2-(phenylthio)pyrimidin-4(1H)-one
Uniqueness
5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylthio group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
106146-79-6 |
|---|---|
Formule moléculaire |
C6H7ClN2OS |
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
5-chloro-2-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7ClN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |
Clé InChI |
DAEZJMUBVLKPBR-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=C(C(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)





